molecular formula C10H14BNO5S B1434245 (5-(N-cyclopropylsulfamoyl)-2-methoxyphenyl)boronic acid CAS No. 1704080-64-7

(5-(N-cyclopropylsulfamoyl)-2-methoxyphenyl)boronic acid

Cat. No.: B1434245
CAS No.: 1704080-64-7
M. Wt: 271.1 g/mol
InChI Key: ULCCIKNCYFZGNV-UHFFFAOYSA-N
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Description

(5-(N-cyclopropylsulfamoyl)-2-methoxyphenyl)boronic acid: is a boronic acid derivative that features a phenyl ring substituted with a methoxy group, a cyclopropylsulfamoyl group, and a boronic acid moiety. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions like the Suzuki-Miyaura coupling.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-(N-cyclopropylsulfamoyl)-2-methoxyphenyl)boronic acid typically involves the following steps:

    Formation of the Phenyl Ring Substituents: The phenyl ring is first functionalized with a methoxy group and a cyclopropylsulfamoyl group. This can be achieved through electrophilic aromatic substitution reactions.

    Introduction of the Boronic Acid Group: The boronic acid moiety is introduced via a borylation reaction.

Industrial Production Methods: Industrial production methods for boronic acids often involve large-scale borylation reactions using transition metal catalysts. These methods are optimized for high yield and purity, ensuring the compound is suitable for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Boronic acids can undergo oxidation to form boronic esters or boronic anhydrides.

    Reduction: Reduction reactions can convert boronic acids to boranes.

    Substitution: Boronic acids are known for their ability to participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products:

    Oxidation: Boronic esters or anhydrides.

    Reduction: Boranes.

    Substitution: Biaryl compounds or other coupled products.

Scientific Research Applications

Chemistry:

    Organic Synthesis: Used in Suzuki-Miyaura coupling reactions to form complex organic molecules.

    Catalysis: Acts as a catalyst or catalyst precursor in various organic transformations.

Biology and Medicine:

    Enzyme Inhibition: Boronic acids are known to inhibit serine proteases and other enzymes, making them

Properties

IUPAC Name

[5-(cyclopropylsulfamoyl)-2-methoxyphenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BNO5S/c1-17-10-5-4-8(6-9(10)11(13)14)18(15,16)12-7-2-3-7/h4-7,12-14H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULCCIKNCYFZGNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)S(=O)(=O)NC2CC2)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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